molecular formula C13H16BrNO2 B11925913 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid CAS No. 1131594-40-5

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid

Cat. No.: B11925913
CAS No.: 1131594-40-5
M. Wt: 298.18 g/mol
InChI Key: OZGVMRNJOFLCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid typically involves the following steps:

    Bromination of Benzoic Acid: The starting material, benzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromobenzoic acid.

    Formation of 4-Methylpiperidine: 4-Methylpiperidine is synthesized from piperidine through alkylation with methyl iodide (CH3I) under basic conditions.

    Coupling Reaction: The final step involves the coupling of 3-bromobenzoic acid with 4-methylpiperidine. This is typically achieved through a nucleophilic substitution reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of benzoic acid using bromine and iron catalysts.

    Continuous Flow Alkylation: Continuous flow reactors are used for the alkylation of piperidine to produce 4-methylpiperidine.

    Automated Coupling: Automated systems are employed for the coupling reaction, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and reduced derivatives.

    Esters: Benzoate esters with different alkyl groups.

Scientific Research Applications

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(3-methylpiperidin-1-yl)benzoic acid
  • 4-Bromo-3-(4-methylpiperidin-1-yl)benzoic acid
  • 3-Chloro-4-(4-methylpiperidin-1-yl)benzoic acid

Uniqueness

3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid is unique due to the specific positioning of the bromine atom and the 4-methylpiperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1131594-40-5

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

3-bromo-4-(4-methylpiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H16BrNO2/c1-9-4-6-15(7-5-9)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9H,4-7H2,1H3,(H,16,17)

InChI Key

OZGVMRNJOFLCSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.